molecular formula C20H22FN3O3S B2383214 N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide CAS No. 1260997-66-7

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No. B2383214
CAS RN: 1260997-66-7
M. Wt: 403.47
InChI Key: HELMXKPYTKAMDI-UHFFFAOYSA-N
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Description

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Neurodegenerative Disorders

Compounds with structural similarities have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), with potential applications as imaging agents for PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Herbicidal Activities

Derivatives with related structures have demonstrated herbicidal activities, particularly against dicotyledonous weeds, indicating potential agricultural applications (Wu et al., 2011).

Dual Enzyme Inhibition

Some thieno[2,3-d]pyrimidine compounds have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Translocator Protein (TSPO) Ligands

Novel pyrazolopyrimidine derivatives have been developed as selective ligands for the translocator protein (TSPO), offering insights into early biomarkers of neuroinflammatory processes, which could be beneficial for imaging TSPO-expressing cancers and neurological conditions (Damont et al., 2015).

Antitumor Activities

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showing significant potential against various cancer cell lines, which might indicate therapeutic applications for similar compounds (Hafez & El-Gazzar, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves the condensation of N-methylacetamide with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-butyraldehyde followed by reduction and acetylation reactions.", "Starting Materials": [ "N-methylacetamide", "3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-butyraldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of N-methylacetamide with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-butyraldehyde in methanol using pyridine as a catalyst.", "Step 2: Reduction of the resulting imine intermediate with sodium borohydride in methanol.", "Step 3: Acetylation of the resulting amine intermediate with acetic anhydride in ethyl acetate using sodium bicarbonate as a base.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and water." ] }

CAS RN

1260997-66-7

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.47

IUPAC Name

N-butyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H22FN3O3S/c1-4-5-9-22(3)17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)14-6-7-15(21)13(2)11-14/h6-8,10-11H,4-5,9,12H2,1-3H3

InChI Key

HELMXKPYTKAMDI-UHFFFAOYSA-N

SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=C(C=C3)F)C)SC=C2

solubility

not available

Origin of Product

United States

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